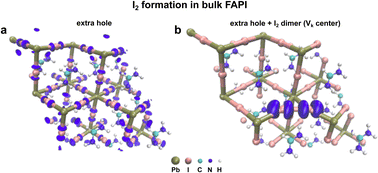Understanding and decoupling the role of wavelength and defects in light-induced degradation of metal-halide perovskites†
Energy & Environmental Science Pub Date: 2023-12-01 DOI: 10.1039/D3EE03511E
Abstract
Light-induced degradation in metal halide perovskites is a major concern that can potentially hamper the commercialization of perovskite optoelectronic devices. The phenomena viz. ion migration, phase segregation, and defect intolerance are believed to be the factors behind the degradation. However, a detailed mechanistic understanding of how and why light reduces the long-term stability of perovskites is still lacking. Here, by combining multiscale characterization techniques and computational studies, we uncover the role of white light in the surface degradation of state-of-the-art FAPbI3-rich perovskite absorbers (reaching up to 22% PCE in solar cells). We unravel the degradation kinetics and found that white light triggers the chemical degradation of perovskite into secondary phases with higher work function and metallic I–V characteristics. Furthermore, we demonstrate that perovskite degradation is triggered by a combined mechanism involving both light and the presence of defects. We employ surface passivation to understand the role of defect intolerance in the degradation process. Moreover, by using filtered light we uncover the wavelength dependency of the light-induced perovskite degradation. Based on our findings, we infer some strategies for material engineering and device design that can expedite the path toward stable perovskite optoelectronic devices.


Recommended Literature
- [1] Subtle backbone modifications control the interpenetration of dibenzosuberone-based coordination cages†
- [2] Front cover
- [3] A novel fluorescent probe for the detection of Golgi nitroreductase under hypoxic conditions†
- [4] Synthesis of fluorescent dye-doped silica nanoparticles for target-cell-specific delivery and intracellular MicroRNA imaging†
- [5] Packing density of HS(CH2)nCOOH self-assembled monolayers†
- [6] Activity-based protein profiling reveals that secondary-carbon-centered radicals of synthetic 1,2,4-trioxolanes are predominately responsible for modification of protein targets in malaria parasites†
- [7] Metal-free high-adsorption-capacity adsorbent derived from spent coffee grounds for methylene blue†
- [8] Dietary nucleotides supplementation during the suckling period improves the antioxidative ability of neonates with intrauterine growth retardation when using a pig model†
- [9] Spectroscopic exploration of drug–protein interaction: a study highlighting the dependence of the magnetic field effect on inter-radical separation distance formed during photoinduced electron transfer
- [10] The detrimental influence of bacteria (E. coli, Shigella and Salmonella) on the degradation of organic compounds (and vice versa) in TiO2 photocatalysis and near-neutral photo-Fenton processes under simulated solar light

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 1303-88-4
-
CAS no.: 112695-98-4









